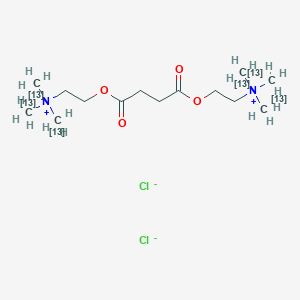

Succinylcholine Chloride-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Succinylcholine Chloride-13C6 is a labeled version of succinylcholine chloride, a depolarizing skeletal muscle relaxant. This compound is primarily used in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures and mechanical ventilation . The “13C6” label indicates that six carbon atoms in the molecule are isotopically labeled with carbon-13, which is useful for various research applications, including metabolic studies and tracing experiments.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of succinylcholine chloride typically starts with succinic acid. The process involves a chlorination reaction followed by esterification. In one method, succinic acid is reacted with dichloroethane and dimethylformamide (DMF) under controlled temperature conditions to form succinyl chloride. This intermediate is then reacted with choline chloride to produce succinylcholine chloride .

Industrial Production Methods

Industrial production of succinylcholine chloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize side reactions and ensure consistent product quality. The final product is purified using techniques such as crystallization and filtration .

化学反応の分析

Types of Reactions

Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and oxidation. It is stable under normal conditions but can decompose when exposed to strong oxidizing agents .

Common Reagents and Conditions

Hydrolysis: Succinylcholine chloride can be hydrolyzed in the presence of water, leading to the formation of succinic acid and choline.

Major Products Formed

The primary products formed from the hydrolysis of succinylcholine chloride are succinic acid and choline. These products are relatively stable and do not pose significant handling challenges .

科学的研究の応用

Succinylcholine Chloride-13C6 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:

Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.

Biology: Helps in tracing metabolic processes and understanding biochemical pathways.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of succinylcholine in the body.

Industry: Employed in the development of new anesthetic agents and muscle relaxants

作用機序

Succinylcholine chloride acts by binding to cholinergic receptors at the motor endplate, causing continuous depolarization of the muscle membrane. This leads to transient muscle fasciculations followed by paralysis. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle relaxation .

類似化合物との比較

Similar Compounds

Decamethonium: Another depolarizing muscle relaxant but with a longer duration of action.

Mivacurium: A non-depolarizing muscle relaxant with a shorter duration of action compared to succinylcholine.

Rocuronium: A non-depolarizing muscle relaxant used as an alternative to succinylcholine in certain clinical scenarios

Uniqueness

Succinylcholine chloride is unique due to its rapid onset and short duration of action, making it particularly useful for short medical procedures requiring quick muscle relaxation. Its labeled version, Succinylcholine Chloride-13C6, provides additional benefits for research applications, allowing for detailed metabolic and pharmacokinetic studies .

特性

分子式 |

C₈¹³C₆H₃₀Cl₂N₂O₄ |

|---|---|

分子量 |

367.26 |

同義語 |

2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride; 2-Dimethylaminoethyl Succinate Dimethochloride-13C6; Anectine-13C6; Diacetylcholine-13C6 Dichloride; Lysthenon-13C6; Midarine-13C6; Scoline-13C6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)

![(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1151890.png)

![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)